2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde
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Overview
Description
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₂H₁₇NO. This compound is characterized by the presence of an amino group, an isopropyl group, and two methyl groups attached to a benzaldehyde core. It is used primarily in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method involves the nitration of 3-isopropyl-4,5-dimethylbenzaldehyde, followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction .
Industrial Production Methods
the principles of organic synthesis, such as nitration and reduction, are scalable and can be adapted for larger production if needed .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 2-Amino-3-isopropyl-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-isopropyl-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is not well-documented. its functional groups suggest potential interactions with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-isopropyl-4,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-3-isopropyl-4,5-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Amino-3,5-dimethylbenzaldehyde: Lacks the isopropyl group but has similar functional groups.
Uniqueness
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both amino and aldehyde groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-amino-4,5-dimethyl-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H17NO/c1-7(2)11-9(4)8(3)5-10(6-14)12(11)13/h5-7H,13H2,1-4H3 |
InChI Key |
WVWXTDHKXXTLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(C)C)N)C=O |
Origin of Product |
United States |
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